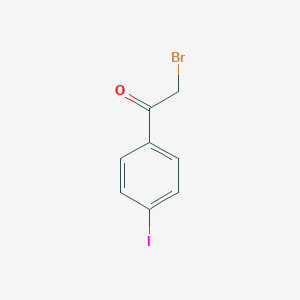

2-Bromo-1-(4-iodophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIBMLJFLPWMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292534 | |

| Record name | 2-Bromo-1-(4-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31827-94-8 | |

| Record name | 31827-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-(4-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(4-iodophenyl)ethanone (CAS: 31827-94-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-iodophenyl)ethanone, a key building block in synthetic organic chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and analysis, its chemical reactivity and applications, and essential safety information.

Physicochemical Properties

This compound is a halogenated acetophenone derivative that serves as a versatile intermediate in the synthesis of various organic compounds.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 31827-94-8 | [2][3] |

| Molecular Formula | C₈H₆BrIO | [2][3] |

| Molecular Weight | 324.94 g/mol | [3] |

| Appearance | Off-white to faint yellow or orange crystalline powder/solid | [1][2] |

| Melting Point | 70-75 °C | [2] |

| 113.5 °C (recrystallized from 95% ethanol) | [4] | |

| Boiling Point | 328.7 °C (Predicted) | [1] |

| Density | 2.08 g/cm³ | [1] |

| Flash Point | 152.6 °C | [1] |

| Refractive Index | 1.649 | [1] |

| Solubility | Soluble in organic solvents such as ethanol, ketones, and dichloromethane; almost insoluble in water. | [2] |

| Purity (Typical) | ≥99.0% (HPLC) | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 4-iodoacetophenone. The following protocol is adapted from established procedures for the synthesis of analogous α-bromo ketones.

Experimental Workflow for the Synthesis of this compound

Caption: A schematic workflow for the synthesis of this compound.

Procedure:

-

In a suitable reaction vessel, dissolve 4-iodoacetophenone in dioxane.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC or LC/MS is recommended).

-

Remove the solvent by rotary evaporation.

-

Dry the resulting crude product under vacuum.

-

For further purification, recrystallize the crude product from a suitable solvent, such as 95% ethanol, to yield the purified this compound.[4] A similar procedure for an analogous compound, p-bromophenacyl bromide, involves washing the crude product with 50% ethanol until colorless before recrystallization from 95% ethanol.[4]

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are as follows:

-

¹H NMR (in CDCl₃):

-

A singlet for the two protons of the bromomethyl group (-CH₂Br).

-

Two doublets in the aromatic region corresponding to the four protons of the 1,4-disubstituted benzene ring.

-

-

¹³C NMR (in CDCl₃):

-

A signal for the carbon of the bromomethyl group (-CH₂Br).

-

Signals for the carbons of the phenyl ring, including the carbon attached to the iodine atom and the carbonyl carbon.

-

A signal for the carbonyl carbon (-C=O).

-

2.2.2. High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound can be performed using reverse-phase HPLC. A general method for analogous compounds involves the following conditions, which can be optimized for this specific compound:[5][6]

-

Column: A C18 or similar reverse-phase column (e.g., Newcrom R1).[5]

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5][6]

-

Detection: UV detection at a suitable wavelength.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, with two reactive sites that can be selectively targeted in chemical synthesis.

-

α-Bromoketone Moiety: The bromine atom alpha to the carbonyl group is a good leaving group, making this position susceptible to nucleophilic substitution reactions .[7] This reactivity is widely exploited for the construction of more complex molecules.

-

Iodo-Aryl Group: The iodine atom on the phenyl ring can participate in various cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.

A significant application of this compound is in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.[8][9] A classic example is the Hantzsch thiazole synthesis .

Hantzsch Thiazole Synthesis

This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea, to form a thiazole ring.[10][11]

Reaction Pathway for the Synthesis of 2-Amino-4-(4-iodophenyl)thiazole

References

- 1. innospk.com [innospk.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]

- 7. nbinno.com [nbinno.com]

- 8. media.neliti.com [media.neliti.com]

- 9. wjpmr.com [wjpmr.com]

- 10. asianpubs.org [asianpubs.org]

- 11. nanobioletters.com [nanobioletters.com]

An In-Depth Technical Guide to 2-Bromo-1-(4-iodophenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-iodophenyl)ethanone, a halogenated aromatic ketone, is a pivotal intermediate in the landscape of modern organic and medicinal chemistry. Its unique trifunctional molecular architecture—comprising a reactive α-bromo ketone, a phenyl ring, and an iodine substituent—renders it a versatile building block for the synthesis of a diverse array of complex molecules, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic methodologies, spectroscopic characterization, and essential safety protocols, designed to empower researchers in leveraging this compound's full synthetic potential.

Molecular and Physical Properties

This compound, also known by synonyms such as 2-Bromo-4'-iodoacetophenone and 4-Iodophenacyl bromide, is a solid at room temperature, typically appearing as an off-white to faint yellow powder.[1] The presence of both bromine and iodine atoms contributes to its relatively high molecular weight and density.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 31827-94-8 | [1][2] |

| Molecular Formula | C₈H₆BrIO | [1][2][3] |

| Molecular Weight | 324.94 g/mol | [1][2] |

| Appearance | Off-white to faint yellow powder/crystal | [1][3] |

| Melting Point | 70-75 °C or 113.5 °C (solvent dependent) | [3] |

| Boiling Point (Predicted) | 328.7 ± 22.0 °C | [3] |

| Density (Predicted) | 2.080 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in organic solvents like ethanol, ketones, and dichloromethane; almost insoluble in water. | [3] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.87 (d, J = 8.4 Hz, 2H): These two protons correspond to the aromatic hydrogens ortho to the carbonyl group. The doublet splitting pattern arises from coupling with the adjacent aromatic protons.

-

δ 7.69 (d, J = 8.4 Hz, 2H): These two protons are the aromatic hydrogens meta to the carbonyl group and ortho to the iodine atom. Their chemical shift is influenced by the electron-donating effect of the iodine and the electron-withdrawing effect of the carbonyl group.

-

δ 4.40 (s, 2H): This singlet represents the two protons of the bromomethyl (-CH₂Br) group. The absence of splitting indicates no adjacent protons.[4]

¹³C NMR (100 MHz, CDCl₃):

-

δ 190.8: Carbonyl carbon (C=O).

-

δ 138.3: Aromatic carbons ortho to the carbonyl group.

-

δ 133.3: Aromatic carbon bearing the bromoacetyl group.

-

δ 130.3: Aromatic carbons meta to the carbonyl group.

-

δ 102.3: Aromatic carbon bearing the iodine atom.

-

δ 30.4: Bromomethyl carbon (-CH₂Br).[4]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. For this compound, the following characteristic absorption bands are expected:

-

~1680-1700 cm⁻¹: A strong absorption due to the C=O stretching vibration of the aryl ketone.

-

~1580-1600 cm⁻¹ and ~1485-1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1250 cm⁻¹: C-Br stretching vibration.

-

~800-850 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.

-

~500-600 cm⁻¹: C-I stretching vibration.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation pattern is expected to show:

-

M⁺ and M⁺+2 peaks: The molecular ion peaks will be observed at m/z values corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br isotopes, respectively, and will have nearly equal intensities.[5]

-

Loss of Br: A significant fragment corresponding to the loss of a bromine radical.

-

Loss of CH₂Br: Fragmentation involving the cleavage of the bond between the carbonyl group and the bromomethyl group.

-

Iodophenyl acylium ion: A prominent peak corresponding to the [I-C₆H₄-CO]⁺ fragment.

-

Iodophenyl cation: A fragment corresponding to the loss of the entire bromoacetyl group, leaving the [I-C₆H₄]⁺ cation.

Chemical Properties and Reactivity

This compound is a highly reactive molecule due to the presence of the α-bromo ketone functionality. This group is a potent electrophile, readily undergoing nucleophilic substitution reactions at the α-carbon.

The reactivity of this compound is central to its utility in organic synthesis:

-

Nucleophilic Substitution: It reacts with a wide range of nucleophiles, including amines, thiols, and carboxylates, to introduce new functional groups at the α-position. This is a cornerstone for the synthesis of various heterocyclic compounds.

-

Cross-Coupling Reactions: The iodine atom on the phenyl ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.[6]

-

Hantzsch Thiazole Synthesis: As an α-haloketone, it is a key reactant in the Hantzsch synthesis of thiazoles, reacting with thioamides to form the thiazole ring.

-

Favorskii Rearrangement: In the presence of a strong base, it can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

Synthesis of this compound

The most common and practical laboratory synthesis involves the α-bromination of 4'-iodoacetophenone. While elemental bromine can be used, a safer and more convenient alternative is the use of pyridine hydrobromide perbromide as the brominating agent.

Experimental Protocol: α-Bromination of 4'-Iodoacetophenone

This protocol is adapted from established procedures for the α-bromination of acetophenones.

Materials:

-

4'-Iodoacetophenone

-

Pyridine hydrobromide perbromide

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-iodoacetophenone (1.0 equivalent) in glacial acetic acid.

-

Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.

-

Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point of 90°C for 2-4 hours is recommended.[7]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any remaining acetic acid and pyridine salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified product under vacuum.

Caption: Synthetic workflow for this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as harmful if swallowed and causes serious eye irritation. It is also a lachrymator, meaning it can cause tearing.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Body Protection: A lab coat and closed-toe shoes are required.

Handling:

-

All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed when not in use.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of it down the drain.

-

Collect waste in a dedicated, properly labeled, and sealed container for halogenated organic waste.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Applications in Research and Development

The dual reactivity of this compound makes it a valuable tool for medicinal chemists and drug development professionals.

-

Synthesis of Heterocycles: It is a key precursor for the synthesis of various biologically active heterocyclic compounds, such as thiazoles, imidazoles, and quinolines.

-

Lead Optimization: In drug discovery, it can be used to introduce the 4-iodophenyl moiety into a lead compound, which can then be further functionalized via cross-coupling reactions to explore the structure-activity relationship (SAR).

-

Probe Synthesis: Its reactivity allows for the straightforward synthesis of chemical probes and labeling agents for biological studies.

Caption: Reactivity and applications of this compound.

Conclusion

This compound is a powerful and versatile synthetic intermediate with significant applications in pharmaceutical and chemical research. A thorough understanding of its physical and chemical properties, coupled with mastery of its synthesis and handling, is essential for its effective and safe utilization. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable building block into their synthetic strategies, paving the way for the discovery and development of new chemical entities.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. savemyexams.com [savemyexams.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Bromo-1-(4-iodophenyl)ethanone from 4-iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-1-(4-iodophenyl)ethanone from 4-iodoacetophenone, a key reaction in the generation of versatile intermediates for organic synthesis, particularly in the development of pharmaceuticals and pesticides.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

This compound, also known as 2-bromo-4'-iodoacetophenone, is an organic compound with the chemical formula C₈H₆BrIO.[1][2] It presents as a yellow to orange crystalline powder with a melting point in the range of 110-114°C.[1][3] This compound is soluble in various organic solvents such as ethanol, ketones, and dichloromethane, while being nearly insoluble in water.[1] Its utility as a synthetic intermediate stems from the presence of two reactive sites: the α-bromoketone moiety and the iodinated phenyl group, making it a valuable building block in medicinal chemistry and materials science.

Reaction Overview and Mechanism

The synthesis of this compound from 4-iodoacetophenone is an α-bromination reaction. This electrophilic substitution occurs on the carbon atom adjacent to the carbonyl group. The reaction is typically acid-catalyzed, proceeding through an enol or enolate intermediate. The presence of an acid catalyst facilitates the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine source, leading to the formation of the α-brominated product and regeneration of the acid catalyst.

Experimental Protocols

Several methods can be employed for the α-bromination of acetophenone derivatives. A highly effective and commonly cited method for the synthesis of this compound utilizes pyridine hydrobromide perbromide as the brominating agent in acetic acid.[3]

Method 1: Bromination using Pyridine Hydrobromide Perbromide

This protocol is adapted from a study on the α-bromination of various acetophenone derivatives, where this reagent was found to be highly efficient.[3]

Materials:

-

4-Iodoacetophenone

-

Pyridine hydrobromide perbromide

-

Glacial acetic acid

-

Ethyl acetate

-

Ice

Equipment:

-

50 mL round-bottom flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Beakers

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a 50 mL round-bottom flask equipped with a condenser and magnetic stirrer, combine 4-iodoacetophenone (5.0 mmol, 1.23 g) and glacial acetic acid (20 mL).

-

Add pyridine hydrobromide perbromide (5.5 mmol, 1.76 g) to the mixture. The molar ratio of substrate to brominating agent is 1.0:1.1.[3]

-

Heat the reaction mixture to 90°C with continuous stirring.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3 hours, as indicated by the consumption of the starting material.[3]

-

Upon completion, cool the reaction mixture to room temperature and pour it into an ice-water bath (50 mL).[3]

-

Extract the aqueous mixture twice with ethyl acetate (2 x 20 mL).[3]

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and related compounds.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Value | Reference |

| Substrate | 4-Iodoacetophenone | [3] |

| Brominating Agent | Pyridine hydrobromide perbromide | [3] |

| Solvent | Acetic Acid | [3] |

| Molar Ratio (Substrate:Reagent) | 1.0:1.1 | [3] |

| Reaction Temperature | 90°C | [3] |

| Reaction Time | 3 hours | [3] |

| Reported Yield | >66% | [3] |

Table 2: Comparison of Brominating Agents for Acetophenone Derivatives

| Brominating Agent | Substrate | Yield | Reference |

| Pyridine hydrobromide perbromide | 4-Chloroacetophenone | 85% | [3] |

| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Low | [3] |

| Cupric Bromide (CuBr₂) | 4-Chloroacetophenone | ~60% | [3] |

Table 3: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrIO | [1][2] |

| Molecular Weight | 324.94 g/mol | [4] |

| Appearance | Yellow to orange crystal or crystalline powder | [1] |

| Melting Point | 110.6-113.3°C | [3] |

| Solubility | Soluble in ethanol, ketone, dichloromethane; insoluble in water | [1] |

Visualizations

The following diagrams illustrate the chemical reaction and the general experimental workflow.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 4-iodoacetophenone via α-bromination with pyridine hydrobromide perbromide in acetic acid is a reliable and efficient method. This guide provides the necessary details for researchers and professionals in drug development to replicate this synthesis. The resulting product is a valuable intermediate for further chemical transformations, enabling the development of novel molecules with potential applications in various scientific fields.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

Spectroscopic Profile of 2-Bromo-1-(4-iodophenyl)ethanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for the organic compound 2-Bromo-1-(4-iodophenyl)ethanone, a valuable intermediate in various fields of chemical synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in drug development and materials science.

Core Spectroscopic Data

The structural characterization of this compound has been elucidated through a combination of spectroscopic techniques. The quantitative data from these analyses are summarized in the tables below, offering a clear and concise reference for identification and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired to determine the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.87 | Doublet (d) | 2H | 8.4 | Ar-H |

| 7.69 | Doublet (d) | 2H | 8.4 | Ar-H |

| 4.40 | Singlet (s) | 2H | N/A | -CH₂Br |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 190.8 | C=O |

| 138.3 | Ar-C |

| 133.3 | Ar-C |

| 130.3 | Ar-C |

| 102.3 | Ar-C-I |

| 30.4 | -CH₂Br |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy was employed to identify the key functional groups present in the molecule. The characteristic absorption bands are detailed in the following table.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O (Aryl ketone) stretching |

| ~1580 | Medium | C=C (Aromatic ring) stretching |

| ~1270 | Medium | C-C(=O)-C stretching and bending |

| ~820 | Strong | C-H out-of-plane bending (para-disubstituted) |

| ~500-600 | Medium-Strong | C-I stretching |

| ~600-700 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry was utilized to determine the molecular weight and analyze the fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 324/326 | Moderate | [M]⁺ (Molecular ion with Br isotopes) |

| 231 | High | [M - Br - H]⁺ |

| 203 | High | [M - Br - CO]⁺ |

| 76 | High | [C₆H₄]⁺ |

Experimental Protocols

The following sections provide an overview of the methodologies typically employed for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, data is typically acquired over a spectral width of 0-10 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained over a range of 0-200 ppm.

FT-IR Spectroscopy

The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹ on an FT-IR spectrometer.

Mass Spectrometry

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For GC-MS analysis, a dilute solution of the compound in a volatile solvent is injected into the GC. The compound is then ionized in the mass spectrometer, typically by electron ionization (EI) at 70 eV. The resulting mass spectrum is recorded over a mass range of m/z 50-400.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of an organic compound like this compound is depicted in the following diagram.

Caption: General workflow for the spectroscopic analysis of this compound.

IUPAC name and synonyms for 2-Bromo-1-(4-iodophenyl)ethanone

An In-depth Technical Guide to 2-Bromo-1-(4-iodophenyl)ethanone for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Synonyms

The compound this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by a variety of synonyms in commercial and academic literature.

IUPAC Name: this compound[1]

CAS Number: 31827-94-8[1]

Synonyms:

-

4-Iodophenacyl bromide[1]

-

Acetophenone, 2-bromo-4'-iodo-[1]

-

p-Iodophenacyl bromide

-

2-Bromo-1-(4-iodophenyl)ethan-1-one[2]

-

NSC 83522[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrIO | [1][3] |

| Molecular Weight | 324.94 g/mol | [1][3] |

| Appearance | Off-white to faint yellow powder or yellow to orange crystal/crystalline powder | [3][4] |

| Melting Point | 70-75 °C | [4] |

| Boiling Point | ~328.7 °C | [3] |

| Density | ~2.08 g/cm³ | [3] |

| Flash Point | ~152.6 °C | [3] |

| Refractive Index | ~1.649 | [3] |

| Solubility | Soluble in organic solvents such as ethanol, ketone, and dichloromethane; almost insoluble in water. | [4] |

| Purity | ≥99.0% (via HPLC) | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Experimental Protocols

Synthesis of this compound

Materials:

-

4-Iodoacetophenone

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask, dissolve 4-iodoacetophenone in chloroform at approximately 65°C (338 K).

-

With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

After stirring for 10 minutes, slowly add a stoichiometric equivalent of bromine to the reaction mixture.

-

Maintain the reaction at this temperature with stirring for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer with chloroform.

-

Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Imidazo[1,2-a]pyridine Derivatives

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7][8] The following is a representative protocol for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.

Materials:

-

This compound

-

Substituted 2-aminopyridine

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol

Procedure:

-

In a reaction vessel, dissolve the substituted 2-aminopyridine in ethanol.

-

Add a stoichiometric equivalent of this compound to the solution.

-

Add a slight excess of sodium bicarbonate as a base.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the application of this compound.

Caption: Synthesis of this compound.

Caption: Workflow for Imidazopyridine Synthesis.

References

- 1. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. innospk.com [innospk.com]

- 4. chembk.com [chembk.com]

- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-1-(4-iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Bromo-1-(4-iodophenyl)ethanone is a critical building block in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. Its bifunctional nature, possessing both an α-bromo ketone and an iodoaryl moiety, makes it highly versatile yet susceptible to degradation. This guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound. We delve into its inherent chemical liabilities, predicted degradation pathways under various stress conditions, and propose a robust experimental framework for a comprehensive stability assessment. This document is intended to be a vital resource for researchers to ensure the integrity and purity of this compound throughout its lifecycle in a research and development setting.

Introduction: The Chemical Profile of a Versatile Intermediate

This compound, also known as 4'-iodo-2-bromoacetophenone, is a solid, typically off-white to faint yellow powder.[1] Its molecular structure, characterized by an α-bromoketone functional group attached to an iodinated phenyl ring, presents a unique combination of reactive sites. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. The carbon-iodine bond on the aromatic ring also offers a site for various chemical transformations, though it is generally more stable than the C-Br bond at the α-position.

Understanding the stability of this compound is paramount for its effective use in multi-step syntheses where its purity directly impacts reaction yields and the impurity profile of subsequent intermediates and final active pharmaceutical ingredients (APIs). This guide will systematically explore the factors influencing its stability and provide actionable protocols for its proper handling and storage.

Intrinsic Chemical Stability and Reactivity

The stability of this compound is governed by the inherent reactivity of the α-haloketone functional group. The primary modes of degradation are anticipated to be hydrolysis, nucleophilic substitution, and photodecomposition.

Susceptibility to Nucleophilic Attack

The key to understanding the stability of this compound lies in the reactivity of the α-carbon. The presence of the adjacent carbonyl group significantly activates the carbon-bromine bond towards nucleophilic substitution (SN2) reactions. Common laboratory nucleophiles such as water, alcohols, amines, and even halide ions can displace the bromide, leading to the formation of impurities.

Predicted Degradation Pathways

Based on the principles of organic chemistry, we can predict several key degradation pathways under forced conditions:

-

Hydrolysis: In the presence of water, this compound is expected to hydrolyze to 2-hydroxy-1-(4-iodophenyl)ethanone. This reaction can be catalyzed by both acidic and basic conditions.

-

Reaction with Alcohols: If stored in or contaminated with alcohols (e.g., methanol, ethanol), the corresponding α-alkoxy ketone can be formed.

-

Aminolysis: Exposure to primary or secondary amines will likely result in the formation of α-amino ketones.

-

Photodegradation: The carbon-bromine and carbon-iodine bonds are known to be photolabile. Irradiation with UV light could lead to homolytic cleavage, generating radical species that can subsequently react to form a complex mixture of degradation products.

-

Thermal Degradation: While the boiling point is high (approximately 328.7°C), prolonged exposure to elevated temperatures, even below the boiling point, can induce decomposition.[1] The specific degradation products would need to be determined experimentally.

Recommended Storage and Handling Procedures

Based on its chemical properties and supplier recommendations, the following storage conditions are crucial for maintaining the purity and stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2] | To minimize the rate of potential degradation reactions. |

| Light | Store in a dark place[2] | To prevent photolytic decomposition. |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen)[2] | To prevent oxidative degradation and reaction with atmospheric moisture. |

| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis. |

Handling:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

After handling, wash hands thoroughly.

A Framework for a Comprehensive Forced Degradation Study

To definitively understand the stability of this compound, a forced degradation study is essential. This section outlines a detailed experimental protocol designed to identify potential degradation products and establish a stability-indicating analytical method.

Objectives

-

To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

-

To elucidate the probable degradation pathways.

-

To develop and validate a stability-indicating analytical method, capable of separating the parent compound from all process-related impurities and degradation products.

Experimental Workflow

The following diagram illustrates the proposed workflow for the forced degradation study.

References

An In-depth Technical Guide to 2-Bromo-1-(4-iodophenyl)ethanone: Purity, Grades, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-iodophenyl)ethanone (also known as 4-Iodophenacyl bromide), a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines the available grades, purity levels, and detailed experimental protocols for its synthesis, purification, and analysis.

Core Compound Properties

This compound is a halogenated acetophenone derivative with the chemical formula C₈H₆BrIO. Its structure, featuring both a bromine and an iodine atom, makes it a versatile reagent in various chemical reactions.

| Property | Value |

| CAS Number | 31827-94-8[1][2] |

| Molecular Formula | C₈H₆BrIO[1] |

| Molecular Weight | 324.94 g/mol [1] |

| Appearance | Off-white to faint yellow powder or crystals[3][4] |

| Melting Point | Approximately 70-75 °C[3] |

| Solubility | Soluble in organic solvents such as ethanol, ketones, and dichloromethane; almost insoluble in water.[3] |

| Storage Conditions | 2-8°C, in a dark place under an inert atmosphere |

Purity and Available Grades

This compound is commercially available from various suppliers, primarily as a research-grade chemical. The purity levels typically offered are summarized below.

| Supplier Type | Typical Purity (%) | Available Grades |

| Major Chemical Suppliers | ≥ 95% | Research Grade |

| Specialized Fine Chemical Providers | ≥ 97% - 99% | Research Grade, Custom Synthesis |

While specific grades like ACS (American Chemical Society) or Reagent Grade are not commonly advertised for this compound, the available "Research Grade" is generally suitable for most laboratory and research applications. For applications requiring stringent quality specifications, such as in pharmaceutical development, it is recommended to obtain a certificate of analysis (CoA) from the supplier, detailing the exact purity and impurity profile.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of α-bromo ketones is the bromination of the corresponding acetophenone. The following protocol is adapted from established procedures for similar compounds.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

4-Iodoacetophenone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

50% Ethanol-water solution

-

Ice bath

Procedure:

-

In a fume hood, dissolve 4-iodoacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice-water bath to below 20°C.

-

Slowly add an equimolar amount of bromine dropwise to the stirred solution, ensuring the temperature remains below 20°C.

-

After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The product may start to precipitate as needles.

-

Cool the reaction mixture in an ice-water bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash the crystals with a cold 50% ethanol-water solution until the filtrate is colorless.

-

Air-dry the crude product.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product. Ethanol is a commonly used solvent for the recrystallization of phenacyl bromides.

Workflow for Recrystallization:

Figure 2: Recrystallization workflow for purification.

Materials:

-

Crude this compound

-

95% Ethanol

-

Heating mantle or water bath

-

Erlenmeyer flask

-

Büchner funnel and filter flask

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of 95% ethanol to the flask and gently heat the mixture to boiling while stirring to dissolve the solid.

-

If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol.

-

Dry the purified crystals in a vacuum oven or desiccator.

Analytical Methods for Purity Assessment

The purity of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity and identifying impurities.

Analytical Workflow:

Figure 3: HPLC analysis workflow.

Suggested HPLC Conditions (based on similar compounds):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility)[5][6] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Potential Impurities:

-

Unreacted 4-Iodoacetophenone: The starting material for the synthesis.

-

Di-brominated product (2,2-Dibromo-1-(4-iodophenyl)ethanone): A potential byproduct of the bromination reaction.

-

Other halogenated byproducts: Arising from impurities in the starting materials or side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.

¹H NMR (400 MHz, CDCl₃) Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.87 | d, J = 8.4 Hz | 2H | Aromatic protons ortho to the carbonyl group |

| 7.69 | d, J = 8.4 Hz | 2H | Aromatic protons meta to the carbonyl group |

| 4.40 | s | 2H | Methylene protons (-CH₂Br) |

¹³C NMR (100 MHz, CDCl₃) Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| 190.8 | Carbonyl carbon (C=O) |

| 138.3 | Aromatic carbon attached to iodine |

| 133.3 | Aromatic CH carbons |

| 130.3 | Aromatic CH carbons |

| 102.3 | Aromatic carbon attached to the carbonyl group |

| 30.4 | Methylene carbon (-CH₂Br) |

Conclusion

This compound is a valuable building block in organic synthesis, available in research grades with purities typically ranging from 95% to 99%. The synthesis via bromination of 4-iodoacetophenone followed by purification through recrystallization provides a reliable route to obtain this compound with high purity. The analytical methods outlined, particularly HPLC and NMR, are essential for confirming the identity, assessing the purity, and characterizing any potential impurities, ensuring the quality and suitability of this reagent for its intended applications in research and development.

References

- 1. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. chembk.com [chembk.com]

- 4. innospk.com [innospk.com]

- 5. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-1-(4-iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of 2-Bromo-1-(4-iodophenyl)ethanone, a versatile intermediate in organic synthesis. This document collates available physicochemical data, detailed experimental protocols for its synthesis, and an analysis of its structural characteristics based on spectroscopic data and crystallographic information from a closely related analogue.

Physicochemical Properties

This compound, also known as 2-bromo-4'-iodoacetophenone, is an organic compound with the chemical formula C8H6BrIO.[1] It presents as an off-white to faint yellow powder and is soluble in various organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 31827-94-8 | [1] |

| Molecular Formula | C8H6BrIO | [1] |

| Molecular Weight | 324.94 g/mol | [1] |

| Appearance | Off-white to faint yellow powder | [1] |

| Melting Point | 70-75 °C |

Synthesis and Characterization

The primary synthetic route to this compound involves the α-bromination of 4-iodoacetophenone.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the bromination of 4-iodoacetophenone.

Materials:

-

4-iodoacetophenone

-

Bromine

-

Dioxane

-

Ice bath

-

Rotary evaporator

Procedure:

-

A solution of 4-iodoacetophenone (e.g., 30.0 g, 122 mmol) is prepared in dioxane (200 mL) in a suitable reaction vessel.

-

The solution is cooled in an ice bath.

-

Bromine (e.g., 6.56 mL, 128 mmol) is added dropwise to the stirred solution.

-

The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by techniques such as LC/MS. The reaction is typically complete within approximately one hour.

-

Upon completion, the solvent is removed by rotary evaporation.

-

The resulting residue is dried under a vacuum to yield 2-bromo-4'-iodoacetophenone.

Spectroscopic Characterization

The molecular structure of this compound has been characterized using NMR spectroscopy. The key chemical shifts are summarized in Table 2.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 7.87 (d, J = 8.4 Hz, 2H), 7.69 (d, J = 8.4 Hz, 2H), 4.40 (s, 2H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | 190.8, 138.3, 133.3, 130.3, 102.3, 30.4 | [2] |

The ¹H NMR spectrum shows two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, and a singlet corresponding to the two protons of the bromomethyl group. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon and the aromatic carbons, along with the carbon of the bromomethyl group.

Molecular Structure and Conformation

As of the latest literature review, a dedicated single-crystal X-ray diffraction study for this compound has not been reported. However, the molecular structure and conformation can be reliably inferred from the crystallographic data of the closely related analogue, 2-Bromo-1-(4-hydroxyphenyl)ethanone. The substitution of a hydroxyl group with an iodine atom is expected to have a minimal impact on the overall conformation of the acetophenone backbone, although it will affect intermolecular interactions in the solid state.

Crystallographic Data of 2-Bromo-1-(4-hydroxyphenyl)ethanone

The crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone reveals important details about the geometry of the molecule. A summary of the crystallographic data is provided in Table 3.

Table 3: Crystallographic Data for 2-Bromo-1-(4-hydroxyphenyl)ethanone

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6495 (15) |

| b (Å) | 15.052 (3) |

| c (Å) | 14.3562 (19) |

| β (°) | 123.224 (7) |

| **Volume (ų) ** | 1563.5 (5) |

| Z | 8 |

Data obtained from the crystallographic study of 2-Bromo-1-(4-hydroxyphenyl)ethanone.

Key Structural Features (Based on Analogue Data)

The key bond lengths and angles from the crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone are presented in Table 4. These values provide a strong indication of the expected geometry in this compound.

Table 4: Selected Bond Lengths and Angles for 2-Bromo-1-(4-hydroxyphenyl)ethanone

| Bond/Angle | Length (Å) / Angle (°) |

| C=O | 1.212 (7) |

| C-C (keto-phenyl) | 1.48 (average) |

| C-Br | 1.94 (average) |

| C-C-O (keto) | 120.5 (average) |

| Br-C-C (keto) | 112.0 (average) |

Data obtained from the crystallographic study of 2-Bromo-1-(4-hydroxyphenyl)ethanone.

The C=O bond length is typical for a ketone. The phenyl ring is expected to be planar. The conformation of the α-bromoacetyl group relative to the phenyl ring is of particular interest. In the crystal structure of the hydroxyl analogue, the bromine atom is observed to be in a conformation that minimizes steric hindrance.

Visualizations

Molecular Structure of this compound

The following diagram illustrates the 2D molecular structure of the title compound.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Conclusion

This technical guide has summarized the key structural and physicochemical properties of this compound. While a dedicated crystallographic study is not yet available, analysis of spectroscopic data and comparison with a close structural analogue provide a solid foundation for understanding its molecular geometry and conformation. The provided experimental protocol for its synthesis offers a reliable method for its preparation in a laboratory setting. This information is valuable for researchers and professionals in drug development and organic synthesis who utilize this important chemical intermediate.

References

Commercial Suppliers and Technical Guide for 2-Bromo-1-(4-iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 2-Bromo-1-(4-iodophenyl)ethanone (CAS No: 31827-94-8), a key intermediate in pharmaceutical and organic synthesis. This document includes a comparative table of suppliers, detailed experimental protocols for its synthesis and representative reactions, and visualizations of relevant chemical processes.

Introduction to this compound

This compound, also known as 4'-iodo-α-bromoacetophenone, is a valuable bifunctional building block in organic chemistry. Its structure incorporates a reactive α-bromoketone moiety and an aryl iodide. This unique combination allows for sequential and site-selective reactions, making it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The differential reactivity of the carbon-bromine and carbon-iodine bonds is a key feature exploited in various cross-coupling reactions. It is primarily used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1]

Commercial Suppliers

A variety of chemical suppliers offer this compound. The following table summarizes the offerings from several prominent suppliers, providing a basis for comparison.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich (distributor for Ambeed, Inc.) | AMBH2D6FBF20 | 95% | 250 mg, 1 g, 5 g, 10 g, 25 g | $11.50 (250 mg) - $78.20 (25 g) |

| Sigma-Aldrich (distributor for Fluorochem) | FLUH99C8D4DC | 95% | Inquire | Inquire |

| Alchem Pharmtech | Z-02977 | Inquire | Inquire | Inquire |

| ChemBK | - | Inquire | Inquire | Inquire |

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Physicochemical Properties

| Property | Value |

| CAS Number | 31827-94-8 |

| Molecular Formula | C₈H₆BrIO |

| Molecular Weight | 324.94 g/mol |

| Appearance | Off-white to faint yellow powder |

| Melting Point | 70-75 °C[1] |

| Solubility | Soluble in organic solvents like ethanol, ketones, and dichloromethane; almost insoluble in water.[1] |

Experimental Protocols

Synthesis of this compound

A general and environmentally friendly method for the α-bromination of acetophenones involves the use of N-bromosuccinimide (NBS) under ultrasound irradiation. This method offers high yields and reduced reaction times.

Materials:

-

4'-Iodoacetophenone

-

N-Bromosuccinimide (NBS)

-

Polyethylene glycol (PEG-400)

-

Water

-

Dichloromethane

Procedure:

-

In a suitable reaction vessel, a mixture of 4'-iodoacetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) is prepared.

-

A 1:2 mixture of PEG-400 and water is added as the reaction medium.

-

The reaction mixture is subjected to ultrasonic irradiation (e.g., 25 kHz, 300 W) with the temperature maintained at approximately 80 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with dichloromethane.

-

The organic layer is collected and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Application in Heterocycle Synthesis: Thiazole Formation

The α-bromoketone functionality of this compound is a key synthon for the Hantzsch thiazole synthesis.

Materials:

-

This compound

-

Thiourea or substituted thiourea

-

Ethanol

Procedure:

-

This compound (1.0 eq) and thiourea (1.0 eq) are dissolved in ethanol.

-

The mixture is refluxed for several hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product, a 2-amino-4-(4-iodophenyl)thiazole hydrobromide salt, is collected by filtration.

-

The salt can be neutralized with a base (e.g., sodium bicarbonate) to obtain the free thiazole.

Selective Cross-Coupling Reactions

The presence of two different halogen atoms allows for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as Suzuki and Sonogashira couplings. This allows for the selective functionalization at the 4-position of the phenyl ring while leaving the bromoacetyl group intact for subsequent transformations.

a) Suzuki Coupling (Selective at the C-I bond)

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

-

To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

The flask is purged with an inert gas (e.g., Argon or Nitrogen).

-

Degassed solvent is added, and the mixture is heated to a temperature that favors the reaction at the C-I bond while minimizing reactivity at the C-Br bond (typically 80-100 °C).

-

The reaction is monitored by TLC or GC-MS.

-

After completion, the reaction is worked up by extraction and purified by column chromatography.

b) Sonogashira Coupling (Selective at the C-I bond)

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine or Diisopropylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a reaction flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.1 eq).

-

Degassed solvent and the base are added.

-

The terminal alkyne (1.1-1.5 eq) is added, and the reaction is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is worked up by quenching with ammonium chloride solution, followed by extraction and purification.

Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships discussed.

References

A Comprehensive Technical Guide to the Safety Data Sheet for 2-Bromo-1-(4-iodophenyl)ethanone

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides an in-depth analysis of the Safety Data Sheet (SDS) for 2-Bromo-1-(4-iodophenyl)ethanone (CAS No: 31827-94-8), a key intermediate in various synthetic processes. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

This compound, with the molecular formula C8H6BrIO, is an off-white to faint yellow powder.[1] Its molecular structure, incorporating both bromine and iodine, contributes to its utility as a versatile building block in organic synthesis.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 324.94 g/mol | [2] |

| Appearance | Off-white to faint yellow powder | [1] |

| Density | 2.08 g/cm³ | [1] |

| Boiling Point | 328.7°C | [1] |

| Melting Point | 70-75 °C | [3][4] |

| Flash Point | 152.6°C | [1] |

| Refractive Index | 1.649 | [1] |

| Purity | ≥99.0% (via HPLC) | [1] |

| Moisture Content | < 0.1% | [1] |

| Solubility | Soluble in organic solvents like ethanol, ketone, and dichloromethane; almost insoluble in water. | [3][4] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere. |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS pictograms and hazard statements indicate its potential to cause harm upon exposure.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[5] |

| Serious eye irritation (Category 2/2A) | GHS07 | Warning | H319: Causes serious eye irritation.[5][6] |

| Skin irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[6] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[6] |

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure. The following diagram outlines the recommended first aid measures.

Caption: First aid procedures for exposure to this compound.

Firefighting Measures

In case of a fire involving this chemical, specific extinguishing media and protective equipment are required.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7] |

| Specific Hazards | Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[8] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) with pressure-demand and full protective gear.[9][10] |

The logical workflow for responding to a fire is illustrated in the diagram below.

Caption: Workflow for firefighting involving this compound.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are essential to minimize the risk of exposure.

Handling:

-

Avoid contact with skin, eyes, and clothing.[11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][9]

-

Do not eat, drink, or smoke when using this product.[5]

Storage:

-

Store in a tightly-closed container when not in use.[11]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8]

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |

| Skin Protection | Wear impervious, flame-resistant clothing and protective gloves.[5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5] |

The following diagram illustrates the logical relationship between hazard mitigation and personal protective equipment.

Caption: Hierarchy of controls for safe handling of this compound.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[9][11]

-

Containment and Cleaning: Sweep up the solid material and place it into a suitable, labeled container for disposal.[9][10] Avoid generating dust.[14]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[11][12]

Disposal Considerations

All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][9]

This technical guide consolidates the available safety data for this compound to provide a comprehensive resource for laboratory professionals. Adherence to these guidelines is essential for ensuring a safe working environment.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. beta.lakeland.edu [beta.lakeland.edu]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ie [fishersci.ie]

- 11. aksci.com [aksci.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemstock.ae [chemstock.ae]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 2-Bromo-1-(4-iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of substituted thiazoles is a cornerstone of many drug discovery programs. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains one of the most versatile and widely used methods for constructing the thiazole ring.

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(4-iodophenyl)thiazole derivatives, utilizing 2-Bromo-1-(4-iodophenyl)ethanone as a key starting material. The presence of the iodo-substituent on the phenyl ring offers a valuable handle for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.

Applications in Drug Discovery

Thiazole derivatives are scaffolds of high interest in the development of targeted therapies. Notably, certain thiazole-containing molecules have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth and proliferation.[3][4] The 4-(4-iodophenyl)thiazole core represents a promising pharmacophore for the development of novel anti-cancer agents targeting the VEGFR-2 signaling pathway.

Experimental Protocols

The following protocols describe the synthesis of 2-amino-4-(4-iodophenyl)thiazole from this compound and thiourea, based on the well-established Hantzsch thiazole synthesis.

Protocol 1: General Synthesis of 2-Amino-4-(4-iodophenyl)thiazole

This protocol outlines a general and efficient method for the synthesis of the target thiazole derivative.

Materials:

-

This compound (1 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (5 mL)

-

Crushed ice

-

Deionized water

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filtration apparatus (e.g., Büchner funnel)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Hexane and Ethyl acetate (for TLC mobile phase)

Procedure:

-

To a round bottom flask, add this compound (1 mmol), thiourea (1.2 mmol), and ethanol (5 mL).

-

The reaction mixture is refluxed with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:3 v/v) mobile phase.

-

Upon completion of the reaction (typically when the starting material spot is no longer visible on TLC), the reaction mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is then poured over crushed ice to precipitate the solid product.

-

The precipitate is collected by filtration, washed with cold deionized water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-amino-4-(4-iodophenyl)thiazole.

Data Presentation

| Entry | α-Bromoacetophenone | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| 1 | 2-Bromo-1-phenylethanone | None | Ethanol | Reflux | 30 min | 99 | [5] |

| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | None | Methanol | Reflux | - | 95 | [6] |

| 3 | 2-Bromo-1-(4-bromophenyl)ethanone | None | Methanol | Reflux | - | - | [6] |

| 4 | 2-Bromo-1-(4-nitrophenyl)ethanone | Copper Silicate (10 mol%) | Ethanol | 78°C | - | High | [7] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-amino-4-(4-iodophenyl)thiazole.

VEGFR-2 Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the mechanism of its inhibition by small molecule inhibitors like the synthesized thiazole derivatives.

Conclusion

The Hantzsch synthesis provides a reliable and efficient route for the preparation of 2-amino-4-(4-iodophenyl)thiazole derivatives from this compound. These compounds serve as valuable building blocks for the development of novel therapeutic agents, particularly in the field of oncology, through their potential to inhibit key signaling pathways such as VEGFR-2-mediated angiogenesis. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

Application Notes and Protocols: Hantzsch Thiazole Synthesis with 2-Bromo-1-(4-iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the generation of thiazole and aminothiazole scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. The 2-aminothiazole core, in particular, is a privileged structure found in approved drugs and clinical candidates with diverse therapeutic applications, including as anticancer, antimicrobial, and antiprion agents.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(4-iodophenyl)thiazole, a halogenated derivative with potential for further functionalization, utilizing 2-Bromo-1-(4-iodophenyl)ethanone as the α-haloketone precursor. The presence of the iodo-substituent offers a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies in drug development.

Reaction Principle

The Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thioamide-containing reactant. In this specific application, this compound reacts with thiourea. The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Data Presentation

Table 1: Reactant Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₈H₆BrIO | 324.94 | Solid |

| Thiourea | CH₄N₂S | 76.12 | Solid |

Table 2: Expected Product Characteristics and Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Appearance |

| 2-amino-4-(4-iodophenyl)thiazole | C₉H₇IN₂S | 302.14 | Not Reported (Predicted similar to analogs) | Solid |

| 2-amino-4-(4-chlorophenyl)thiazole | C₉H₇ClN₂S | 210.68 | 169-171 | Off-white to pale yellow powder |

| 2-amino-4-(4-bromophenyl)thiazole | C₉H₇BrN₂S | 255.13 | 169-171 | Off-white powder |

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(4-iodophenyl)thiazole

This protocol is adapted from a general procedure for the synthesis of 4-substituted 2-aminothiazoles.

Materials:

-

This compound (1.0 mmol, 325 mg)

-

Thiourea (1.2 mmol, 91 mg)

-

Ethanol (5 mL)

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Stirring bar

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel and flask)

-

Crushed ice

-

Deionized water

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1.0 mmol) and thiourea (1.2 mmol).